3,4-dimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c1-32-23-13-8-18(16-24(23)33-2)25(29)27-20-9-11-21(12-10-20)34(30,31)28-15-4-3-7-22(28)19-6-5-14-26-17-19/h5-6,8-14,16-17,22H,3-4,7,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGSNEPFLYJTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved through the reaction of pyridine-3-carboxaldehyde with piperidine under reductive amination conditions.
Sulfonylation: The piperidine intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Benzamide: The final step involves coupling the sulfonylated piperidine intermediate with 3,4-dimethoxybenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound has shown potential in modulating biological pathways, making it a candidate for drug development. It can interact with specific proteins and enzymes, influencing cellular processes.
Medicine
In medicinal chemistry, 3,4-dimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, depending on its interaction with biological targets.
Industry
Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and modification can lead to the creation of new materials with desirable properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs from the evidence differ primarily in their sulfonamide-linked substituents and aromatic modifications. Below is a detailed comparison:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Aromatic Substituents :
- The target compound ’s 3,4-dimethoxybenzamide core is shared with CAS 1119413-67-0 and 1019105-21-5 . Methoxy groups enhance lipophilicity and membrane permeability.
- CAS 305330-90-9 replaces the sulfonamide with a benzothiazole, likely altering target specificity (e.g., kinase vs. protease inhibition) .
Sulfonamide-Linked Groups: The piperidine-pyridine hybrid in the target compound contrasts with the oxadiazole (CAS 1119413-67-0) and pyridazine-pyrazole (CAS 1019105-21-5). CAS 497089-57-3 uses a piperazine-sulfonyl group with a chlorophenoxy substituent, which may enhance basicity and solubility compared to the target’s pyridinylpiperidine .
Molecular Weight and Solubility :
- The target compound’s molecular weight is likely higher than CAS 1119413-67-0 (402.4) but lower than CAS 497089-57-3 (488.0). Higher molecular weight in sulfonamide derivatives often correlates with reduced solubility unless balanced by polar groups .
Implications for Pharmacological Activity
- CAS 1119413-67-0’s oxadiazole ring is known to engage in π-π stacking with aromatic residues in enzyme active sites, a feature absent in the target compound .
- The benzothiazole in CAS 305330-90-9 may confer fluorescence properties useful in imaging, unlike the target’s sulfonamide .
Biological Activity
3,4-Dimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
It features a benzamide core with methoxy groups and a sulfonyl-pyridine-piperidine moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of certain enzymes involved in cancer proliferation. For instance, it may inhibit poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms in cancer cells .
- Antiproliferative Activity : Studies have indicated that the compound exhibits antiproliferative effects against various cancer cell lines, particularly those deficient in BRCA1 and BRCA2 genes. This selectivity is significant as it targets cancer cells while sparing normal cells .
- Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity, which can help mitigate oxidative stress in cells and further inhibit cancer progression .
Biological Activity Data
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of various benzamide derivatives, this compound was found to effectively inhibit the proliferation of several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The mechanism was linked to apoptosis induction via the mitochondrial pathway.
Case Study 2: Enzyme Inhibition
A series of experiments demonstrated that the compound significantly inhibited acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders. This suggests potential applications beyond oncology, potentially extending into neuropharmacology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
